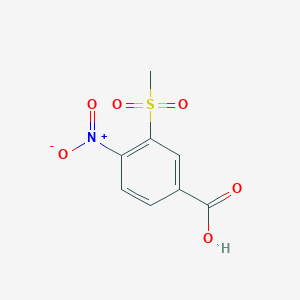

3-Methanesulfonyl-4-nitrobenzoic acid

Overview

Description

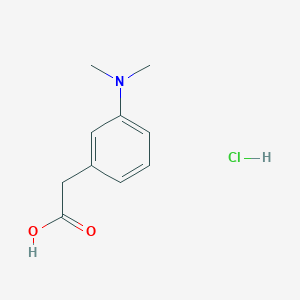

3-Methanesulfonyl-4-nitrobenzoic acid is a chemical compound with the CAS Number: 1415819-84-9 and a molecular weight of 245.21 .

Molecular Structure Analysis

The InChI code for 3-Methanesulfonyl-4-nitrobenzoic acid is1S/C8H7NO6S/c1-16(14,15)7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) . The molecular structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Nitration of Heterocycles

An improved method for nitration of benzo-2,1,3-selenadiazoles was developed, utilizing nitric acid dissolved in a mixture of methanesulfonic acid and phosphorus pentoxide at room temperature. This process avoids the SN2Ar displacement typically observed with sulfuric acid as a solvent, resulting in high yields. The method is applicable to multi-gram preparations of nitrobenzene derivatives, such as 4-fluoro-3-nitrobenzene-1,2-diamine, demonstrating the utility of methanesulfonic acid in facilitating nitration reactions (Wright & McClure, 2004).

Electrochemical Oxidation

A study on the electrochemical oxidation of chloramphenicol using lead dioxide–surfactant composites formed from methanesulfonate electrolyte highlighted the catalytic properties of these composites. It was found that the composite consisting of 93.1% α-phase PbO2 shows significant electrocatalytic activity, including the oxidation of chloramphenicol to various products, such as nitrobenzoic acid. This research demonstrates the potential of methanesulfonic acid derivatives in environmental remediation and wastewater treatment applications (Shmychkova et al., 2021).

Aromatization Reactions

Methanesulfonic acid, when used in combination with sodium nitrite and wet SiO2, acts as an effective oxidizing agent for the conversion of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process takes place under mild and heterogeneous conditions, yielding excellent results. This application underlines the role of methanesulfonic acid in facilitating efficient and selective oxidation reactions in organic synthesis (Niknam et al., 2006).

Catalysis in Organic Synthesis

Methanesulfonic acid (MSA) was identified as an efficient catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from primary amines, sodium azide, and triethyl orthoformate. This catalytic process occurs at room temperature and provides a simple methodology, easy work-up, and the synthesis of tetrazole derivatives in good to excellent yields. The study highlights the versatility of methanesulfonic acid as a catalyst in the synthesis of heterocyclic compounds (Hossein et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-methylsulfonyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGMNAUBXXGJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonyl-4-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)

![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1471004.png)